![molecular formula C16H25NO5S B2821131 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 2194844-65-8](/img/structure/B2821131.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide”, there are general methods for the synthesis of piperazine derivatives, which might be relevant given the structure of the compound . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide” are not explicitly mentioned in the search results .Scientific Research Applications
COX-2 Inhibition for Arthritis and Pain Management
A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives identified a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is undergoing phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, showing the therapeutic potential of sulfonamide derivatives in inflammation and pain management Hiromasa Hashimoto et al., 2002.
Electrochemical and Spectroelectrochemical Properties
Another study reported on novel peripherally octa-substituted metallophthalocyanines, including a specific sulfonamide derivative, demonstrating their electrochemical and spectroelectrochemical properties which could be relevant in various fields such as materials science and catalysis H. Kantekin et al., 2015.
Rhodium-Catalyzed Cyanation
Research on the efficient and selective rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using an environmentally benign sulfonamide as a cyanating reagent highlighted its potential in synthetic chemistry for producing diverse substituted acrylonitriles Manthena Chaitanya & P. Anbarasan, 2015.
Computational Study on Sulfonamide Molecules
A comprehensive computational study on a newly synthesized sulfonamide molecule provided insights into its structural, electronic properties, and interactions with proteins, illustrating the compound's potential in biochemistry and pharmacology P. Murthy et al., 2018.
Hydrodeoxygenation for Biomass Conversion
Investigation into the catalytic conversion of anisole to gasoline-range molecules over a bifunctional Pt/HBeta catalyst showcased the application of sulfonamides in enhancing hydrodeoxygenation, a key process in biomass conversion to fuels Xinli Zhu et al., 2011.
Mechanism of Action
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-13-5-6-14(21-2)15(11-13)23(19,20)17-12-16(22-10-9-18)7-3-4-8-16/h5-6,11,17-18H,3-4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNRKDUUKKZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide |
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